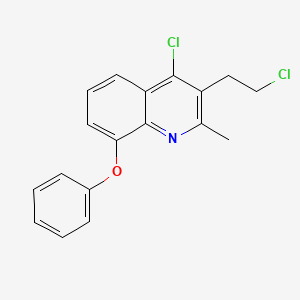
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline (4-CECMQ) is an organic compound composed of a quinoline ring system and a phenoxy group. It is a yellow crystalline solid that is soluble in water and organic solvents. 4-CECMQ is of interest to researchers due to its potential applications in scientific research, including as a biochemical probe, as a therapeutic agent, and as a tool for investigating biological mechanisms.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has demonstrated that certain quinoline derivatives exhibit significant corrosion inhibition properties. For instance, studies on Schiff's bases, including compounds related to quinoline structures, have shown their effectiveness in protecting mild steel in hydrochloric acid solution. These inhibitors operate predominantly through cathodic protection mechanisms and adsorb onto the metal surface, conforming to the Langmuir adsorption isotherm, suggesting a strong and specific interaction with the surface (Prabhu et al., 2008).
Anticancer Potential
Quinoline derivatives have been identified as potent apoptosis inducers and show promise as anticancer agents. Notably, certain compounds have demonstrated the ability to induce apoptosis with high efficacy, alongside significant blood-brain barrier penetration, making them suitable candidates for anticancer therapy. These findings underline the therapeutic potential of quinoline derivatives in treating various cancer types, including breast cancer, through mechanisms that may involve apoptosis induction and enhanced permeability across physiological barriers (Sirisoma et al., 2009).
Antimicrobial Activity
Quinoline derivatives have also been synthesized and evaluated for their antimicrobial properties. For example, new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives have shown promising antimicrobial activities, suggesting their potential as therapeutic agents against microbial infections. These compounds were tested against various bacterial strains, comparing favorably with standard antimicrobial agents, indicating their potential in developing new antimicrobial drugs (El-zohry & Abd-Alla, 2007).
Eigenschaften
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-12-14(10-11-19)17(20)15-8-5-9-16(18(15)21-12)22-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDZODXHPHLEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC3=CC=CC=C3)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

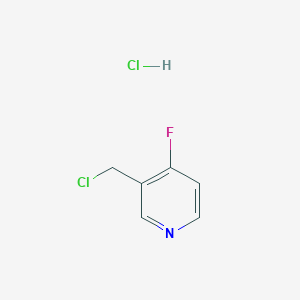
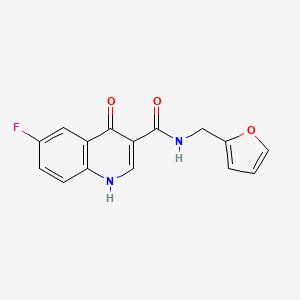
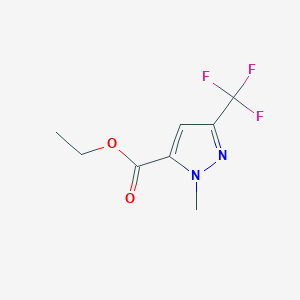
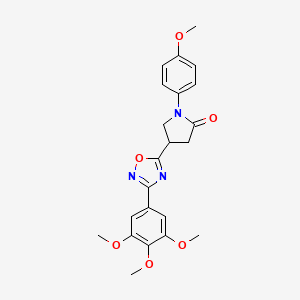
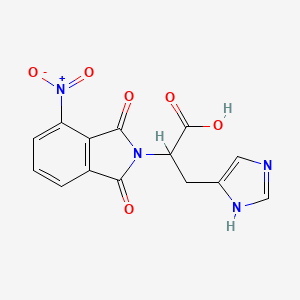
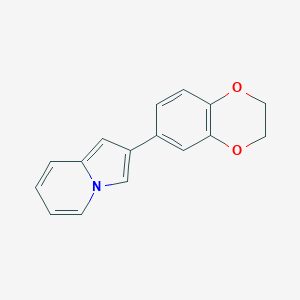
![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)
![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)
![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)
![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)
![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)
![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2683074.png)